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Introduction

Ipatasertib, also known as GDC-0068, is a potent, orally bioavailable, and highly selective
small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2,
and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian
target of rapamycin (mTOR) signaling pathway, AKT is a critical regulator of numerous cellular
processes, including cell survival, proliferation, metabolism, and growth.[3][4] The dysregulation
of the PISK/AKT pathway is a frequent event in many human cancers, making AKT an
attractive therapeutic target.[5]

This technical guide provides a comprehensive overview of Ipatasertib, focusing on its
mechanism of action, preclinical and clinical data, and detailed experimental protocols for its
characterization. While the prompt specified "Ipatasertib-NH2," the widely researched and
clinically evaluated compound is Ipatasertib. This guide will focus on the extensive data
available for Ipatasertib.

Mechanism of Action

Ipatasertib functions as an ATP-competitive inhibitor. It selectively binds to the kinase domain of
AKT, occupying the ATP-binding pocket. This action prevents the phosphorylation of
downstream AKT substrates, thereby blocking the propagation of signals that promote cell
growth and survival. By inhibiting all three AKT isoforms, Ipatasertib demonstrates broad
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activity against cancers with a hyperactivated PI3K/AKT pathway, which can result from genetic
alterations such as PTEN loss or PIK3CA mutations.

Quantitative Data Summary

The efficacy of Ipatasertib has been quantified in numerous preclinical studies. The following
tables summarize key data regarding its potency and activity in various contexts.

Table 1: In Vitro Potency of Ipatasertib Against AKT Isoforms

Parameter Value (nmoliL) Notes

ATP-competitive inhibition of

ICso0 (AKT1) 5 ]
the isolated enzyme.
ATP-competitive inhibition of
ICso0 (AKT2) 18 )
the isolated enzyme.
ATP-competitive inhibition of
ICso0 (AKT3) 8

the isolated enzyme.

Table 2: Ipatasertib Activity in Cancer Cell Lines
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Cell Line Context

Mean ICso (umol/L)

Notes

Cancer cell lines with PTEN

Significantly more sensitive to

_ 4.8 +0.56 .
loss or PIK3CA mutations Ipatasertib.
Cancer cell lines without -
Less sensitive compared to
known PTEN/PIK3CA 8.4 +0.48 ) ) )
) lines with pathway alterations.
alterations
Demonstrates activity in a wild-
HCT116 WT (Colon Cancer) 10.58
type p53 background.
Suggests p53 status has
HCT116 p53-/- (Colon Cancer)  9.149 minimal impact on Ipatasertib
efficacy.
ARK1 (Serous Endometrial 6.62 Effective in PTEN wild type
Cancer, PTEN wild type) ' endometrial cancer cells.
SPEC-2 (Serous Endometrial 205 Increased sensitivity in PTEN

Cancer, PTEN null)

null endometrial cancer cells.

Table 3: Pharmacokinetic Parameters of Ipatasertib

Parameter Value Condition
Time to Maximal Concentration 1h Following a single 400 mg oral
~1 hour
(t_max) dose.
Effective Half-life (t1/2) ~24-45 hours
_ _ Major active metabolite is M1
Metabolism Extensively by CYP3A4

(G-037720).

Drug-Drug Interaction

Increased exposure with
CYP3A inhibitors

Co-administration with
palbociclib (a weak CYP3A
inhibitor) increased Ipatasertib
AUC by 68%.
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Signaling Pathway and Experimental Workflow
Visualizations
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PI3K/AKT/mTOR Signaling Pathway and Ipatasertib Inhibition
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Experimental Workflow: Western Blot for p-AKT Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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